molecular formula C13H20N4O2 B137301 1,3-Dibutylxanthine CAS No. 2850-36-4

1,3-Dibutylxanthine

Número de catálogo B137301
Número CAS: 2850-36-4
Peso molecular: 264.32 g/mol
Clave InChI: HDAPVDGMACVEKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Dibutylxanthine is a chemical compound that belongs to the xanthine family, a group of alkaloids commonly found in coffee, tea, and some other plants. Xanthines are known for their ability to act as stimulants and for their role in various biological processes, including as antagonists of adenosine receptors and inhibitors of phosphodiesterases, which are enzymes involved in the breakdown of cyclic AMP (cAMP) .

Synthesis Analysis

The synthesis of 1,3-dibutylxanthine derivatives has been explored in the context of developing selective ligands for adenosine receptors. These compounds are typically synthesized by modifying the 1,3-dialkyl substituents and other positions on the xanthine core structure. For example, 7-substituted xanthines have been prepared by alkylation of 1-methyl-3-isobutylxanthine (MIX) with various alkyl or aralkyl halides in the presence of a base like K2CO3 in DMF . This method allows for the introduction of different substituents that can affect the compound's potency and selectivity towards different phosphodiesterase isoforms and adenosine receptors.

Molecular Structure Analysis

The molecular structure of 1,3-dibutylxanthine is characterized by the presence of butyl groups at the 1 and 3 positions of the xanthine core. The structure-activity relationships of these compounds indicate that the nature of the substituents at the 1 and 3 positions significantly influences their affinity for adenosine receptors. For instance, the order of potency for the 1,3-dialkyl substituents at A3 adenosine receptors is reported as Pent ≥ Bu >> Hx > Pr ≈ Me . Additionally, modifications at other positions, such as the 7-riboside or 8-position, can also modulate the compound's biological activity .

Chemical Reactions Analysis

1,3-Dibutylxanthine and its analogs participate in various chemical reactions that are central to their biological functions. For example, they can act as partial agonists at A3 adenosine receptors, influencing the inhibition of adenylate cyclase and thus affecting the levels of cAMP within cells . The presence of different substituents can also lead to variations in the potency and selectivity of these compounds in binding to different adenosine receptor subtypes and in inhibiting phosphodiesterase activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dibutylxanthine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their interaction with biological targets and their overall pharmacokinetic profile. The presence of alkyl chains, such as the butyl groups, can affect the compound's lipophilicity, which in turn can influence its ability to cross cell membranes and reach its site of action . The specific physical and chemical properties of 1,3-dibutylxanthine are not detailed in the provided papers, but these general principles apply to xanthine derivatives.

Aplicaciones Científicas De Investigación

Adenosine Antagonism and Phosphodiesterase Inhibition

1,3-Dibutylxanthine has been studied for its role as an antagonist of adenosine-induced accumulation of cyclic AMP in brain slices and as an inhibitor of brain phosphodiesterases. It's noteworthy for its potent adenosine-antagonism with relatively lower activity as a phosphodiesterase inhibitor, distinguishing it from other compounds in its class (Smellie, Davis, Daly, & Wells, 1979).

Affinity for A3 Adenosine Receptors

Research on 1,3-Dibutylxanthine 7-riboside, a derivative, shows it acts as a partial agonist at A3 adenosine receptors. Variations in its structure, such as modifications at different positions of the purine and the ribose 5'-position, influence its affinity for these receptors, demonstrating its potential in targeted receptor modulation (Kim et al., 1994).

Role in Morphological Studies of Pharmaceuticals

1,3-Dibutylxanthine's derivatives have been used in theoretical and experimental investigations to understand the morphology of pharmaceutical crystals. Such studies are crucial in assessing the stability and effectiveness of pharmaceutical compounds (Coombes et al., 2002).

Potential in Apoptosis Studies

A related compound, 1-methyl-3-isobutylxanthine (MIBX), has been explored for its effects on apoptosis in various cell types. Studies indicate that MIBX can delay apoptosis under certain conditions, which could be relevant for understanding cellular mechanisms related to 1,3-Dibutylxanthine (Miao et al., 2000).

Influence in Ocular Hypotension

In the field of ophthalmology, derivatives of 1,3-Dibutylxanthine have been studied for their potential to enhance ocular hypotension following adrenergic agonists. This research could lead to new treatments for conditions like glaucoma (Busch & Hoyng, 1995).

Safety And Hazards

While specific safety data for 1,3-Dibutylxanthine was not found, it’s important to handle all chemical substances with care. General safety measures include keeping the substance away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Xanthine derivatives, including 1,3-Dibutylxanthine, have been the subject of recent research due to their potential therapeutic applications. For instance, multitarget drugs based on a hybrid dopamine–xanthine core were designed as potential drug candidates for the treatment of neurodegenerative diseases . Further evaluation of these newly developed multitarget ligands in preclinical models of Alzheimer’s and Parkinson’s diseases is warranted .

Propiedades

IUPAC Name

1,3-dibutyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAPVDGMACVEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182721
Record name 1,3-Dibutylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibutylxanthine

CAS RN

2850-36-4
Record name 1,3-Dibutylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2850-36-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dibutylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIBUTYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR9D2UGY27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 6-amino-1,3-di-n-butyl-5-nitroso-uracil (3.1 g, 11.6 mmol) and 5% Pd-C in dry DMF (30 ml) was hydrogenated at 50 psi until it became a colorless solution (about 2 h). The catalyst was filtered off through Celite pad and the filtrate was mixed with 88% formic acid (15 ml) and 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (1.1 g, 5.74 mmol) at 0° C. under nitrogen. The violet solution was stirred at room temperature for 3 h. DMF and formic acid were removed by rotary evaporation and the solid residue was mixed with 2N sodium hydroxide (50 ml, 100 mmol). The reaction mixture was heated at reflux for 1 h. The yellow solution was cooled and neutralized with 6N hydrochloric acid to pH 3. The solid was collected by filtration, washed with water, and dried to yield 1,3-di-n-butyl-xanthine (2.3 g, 75%), m.p. 165.5°-169° C.; 1H NMR (DMSO-d6) δ1.41-1.47 (m, 6H, 2×CH3), 1.61-1.68 (m, 4H, 2×CH2), 1.74-1.79 (m, 2H, CH2), 1.82-1.85 (m, 2H, CH2), 3.84 (t, 2H, N--CH2), 3.98 (t, 2H, N--CH2), 8.10 (s, 1H, H-8), 13.7 (br s, 1H, NH).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibutylxanthine
Reactant of Route 2
1,3-Dibutylxanthine
Reactant of Route 3
1,3-Dibutylxanthine
Reactant of Route 4
1,3-Dibutylxanthine
Reactant of Route 5
Reactant of Route 5
1,3-Dibutylxanthine
Reactant of Route 6
1,3-Dibutylxanthine

Citations

For This Compound
80
Citations
HO Kim, X Ji, N Melman, ME Olah… - Journal of medicinal …, 1994 - ACS Publications
1, 3-Dibutylxanthine 7-riboside has been found to be a partial agonist at A3 adenosine receptors (van Galen et al. Mol. Pharmacol. 1994, 45, 1101-1111). 1, 3-Dialkylxanthine 7-riboside …
Number of citations: 43 pubs.acs.org
FW Smellie, CW Davis, JW Daly, JN Wells - Life sciences, 1979 - Elsevier
A series of 1, 3-dialkylxanthines was examined as antagonists of adenosine-induced accumulation of cyclic AMP in guinea pig cerebral cortical slices and as inhibitors of brain …
Number of citations: 362 www.sciencedirect.com
HO Kim, X Ji, N Melman, ME Olah… - Journal of medicinal …, 1994 - ACS Publications
1, 3-Dialkylxanthine analogues containing carboxylicacid and other charged groups on 8-position substituents were synthesized. These derivatives were examined for affinity in …
Number of citations: 94 pubs.acs.org
PJM Van Galen, AH VAN BERGEN… - Molecular …, 1994 - ncbi.nlm.nih.gov
A novel adenosine receptor, the A 3 receptor, has recently been cloned. We have systematically investigated the hitherto largely unexplored structure-activity relationships (SARs) for …
Number of citations: 228 www.ncbi.nlm.nih.gov
G Ravi, K Lee, X Ji, HS Kim, KA Soltysiak… - Bioorganic & medicinal …, 2001 - Elsevier
6-Oxopurine derivatives containing a northern (N) methanocarba modification (ie, fused cyclopropane and cyclopentane rings in place of the ribose) were synthesized and the …
Number of citations: 28 www.sciencedirect.com
K Park, C Hoffmann, HO Kim… - Drug development …, 1998 - Wiley Online Library
Xanthine and adenosine derivatives, known to bind to recombinant rat A 3 adenosine receptors stably expressed in Chinese hamster ovary cells, were characterized in a functional …
Number of citations: 17 onlinelibrary.wiley.com
MP Abbracchio, R Brambilla, S Ceruti… - Molecular …, 1995 - researchgate.net
The recently cloned G protein-coupled adenosine A receptor has been proposed to play a role in the pathophysiology of cerebral ischemia. Because phospholipase C activation occurs …
Number of citations: 287 www.researchgate.net
SW Schneller, AC Ibay, WJ Christ… - Journal of medicinal …, 1989 - ACS Publications
The linear and proximal benzo-separated derivatives of 8-phenyltheophylline, 1, 3-diethyl-8-phenylxanthine, 1, 3-dipropylxanthine, 1, 3-dibutylxanthine, 3-isobutyl-1-methylxanthine, …
Number of citations: 20 pubs.acs.org
JC Burbiel, J Hockemeyer, CE Müller - ARKIVOC, 2006 - arkat-usa.org
Ring closure of the imidazole ring is a key step in the synthesis of xanthine and other purine derivatives. A microwave-assisted procedure involving triethyl orthoformate is presented. …
Number of citations: 7 www.arkat-usa.org
KA Jacobson - Neurotransmissions, 1996 - everest.bic.nus.edu.sg
The principal mechanism by which caffeine and other alkylxanthines act as physiological stimulants is by blocking the effects of the ubiquitous neuromodulator adenosine [1, 2]. …
Number of citations: 16 everest.bic.nus.edu.sg

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.